N-benzyl-2-hydroxy-2,2-diphenylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-hydroxy-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c23-20(22-16-17-10-4-1-5-11-17)21(24,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,24H,16H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZIEDJPYOAOQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N Benzyl 2 Hydroxy 2,2 Diphenylacetamide and Its Congeners
De Novo Synthetic Routes and Pathway Analysis
The construction of the core structure of N-benzyl-2-hydroxy-2,2-diphenylacetamide from basic precursors involves several key transformations. These de novo routes are critical for understanding the fundamental chemistry of α-hydroxy amide formation.
Base-induced reactions are fundamental to the synthesis of α-hydroxy acids and their amide derivatives. The classic benzilic acid rearrangement is a prime example, serving as a key step in producing the carboxylic acid precursor to the target molecule. wikipedia.orgrsc.org This reaction involves the 1,2-rearrangement of a 1,2-diketone, such as benzil (B1666583), in the presence of a base like potassium hydroxide (B78521) to form the salt of an α-hydroxy–carboxylic acid. wikipedia.org The reaction is initiated by the nucleophilic attack of a hydroxide anion on one of the ketone groups, followed by a rate-determining rearrangement step. wikipedia.org
Heating a mixture of benzil with potassium hydroxide in a suitable solvent like aqueous ethanol. wikipedia.org
The initial reaction forms the potassium salt of benzilic acid, which can be precipitated. rsc.org
Acidification of the salt with a strong acid, such as sulfuric or hydrochloric acid, yields the final benzilic acid product as a white solid. rsc.org
Analogous base-induced self-condensation reactions have also been observed in related systems. For instance, N-benzyloxazolidin-2-one has been shown to undergo a base-induced dimerization, where the anion of one molecule attacks a second molecule, leading to ring-opening and the formation of an N-benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide. mdpi.com This type of self-condensation highlights the utility of bases in promoting the formation of complex amide structures from simpler precursors.
The most direct and conventional route to this compound is the amidation of benzilic acid with benzylamine (B48309). This reaction forms the amide bond by coupling the carboxylic acid group of benzilic acid with the amino group of benzylamine. A variety of coupling agents and conditions can be employed to facilitate this transformation, which is a cornerstone of organic synthesis. researchgate.net
The general approach involves activating the carboxylic acid, followed by nucleophilic attack from the amine. Common methods for this acylation include:
Use of coupling agents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used to facilitate amide bond formation by activating the carboxyl group.
Conversion to acyl chloride: Benzilic acid can be converted to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting benziloyl chloride can then react readily with benzylamine.
Direct thermal amidation: In some cases, direct heating of the carboxylic acid and amine can lead to amide formation, though this often requires high temperatures and may not be suitable for sensitive substrates. researchgate.net
A typical laboratory-scale synthesis would involve dissolving benzilic acid and benzylamine in an appropriate aprotic solvent, adding a coupling agent, and stirring at room temperature or with gentle heating until the reaction is complete. researchgate.net
Table 1: Representative Conditions for Amidation Reactions
| Carboxylic Acid Precursor | Amine Precursor | Coupling Method/Reagent | Solvent | General Conditions |
|---|---|---|---|---|
| Benzilic Acid | Benzylamine | Thionyl Chloride (Acyl Chloride formation) | Toluene | Reflux, followed by amine addition at 0°C |
| Benzilic Acid | Benzylamine | DCC/EDC | Dichloromethane (DCM) or Dimethylformamide (DMF) | Stirring at room temperature for several hours |
| Lactic Acid (as an example α-hydroxy acid) | Various primary amines | None (Catalyst-free) | None (Solvent-free) | Stirring at 70°C for 8 hours researchgate.net |
Modern synthetic chemistry increasingly utilizes electrochemical methods for their mild conditions and reduced environmental impact. A viable two-step electrochemical route to this compound involves the synthesis of its α-keto amide precursor, N-benzyl-2-oxo-2,2-diphenylacetamide, followed by its selective reduction.
The synthesis of α-keto amides can be achieved through several electrochemical strategies that avoid the use of harsh chemical oxidants. rsc.orgorganic-chemistry.org One method involves the decarboxylative coupling of α-keto acids with isocyanides and water, conducted under constant current electrolysis with an n-Bu₄NI electrolyte in an undivided cell. rsc.org Another highly efficient approach is the direct electrochemical amidation of α-ketoaldehydes and amines, which can be performed without any added catalyst, oxidant, or electrolyte, producing only hydrogen gas as a byproduct. organic-chemistry.orgacs.orgresearchgate.net This clean method demonstrates excellent functional group tolerance and scalability. organic-chemistry.org
Once the α-keto amide is synthesized, the final step is its electrochemical reduction to the target α-hydroxy amide. An efficient method for this conversion utilizes electricity with methanol (B129727) serving as both the hydrogen source and the solvent. rsc.org This regioselective reduction of the keto group proceeds smoothly at room temperature in an undivided cell, is free from metal catalysts, and can be scaled up to the gram level. rsc.org The process involves a parallel paired electrolysis strategy where the α-keto amide is reduced at the cathode. rsc.org
Table 2: Electrochemical Synthesis and Reduction of Related α-Keto Amides
| Reaction Step | Method | Key Reagents/Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| α-Keto Amide Synthesis | Decarboxylative Coupling | α-Keto acid, isocyanide, water, n-Bu₄NI electrolyte, constant current | Metal- and external oxidant-free, mild conditions | rsc.org |
| α-Keto Amide Synthesis | Direct Amidation | α-Ketoaldehyde, amine, graphite (B72142) anode, Pt cathode, MeCN solvent | Catalyst-, oxidant-, and electrolyte-free; high atom economy | organic-chemistry.org |
| α-Hydroxy Amide Synthesis | Electrochemical Reduction of α-Keto Amide | α-Keto amide, methanol (H-source and solvent), KI, constant current | Metal-free, avoids traditional reducing agents, simple operation | rsc.org |
Synthesis of Chemically Modified Derivatives and Analogs
The core structure of this compound can be chemically modified to produce a library of analogs. These modifications typically target the benzyl (B1604629) group, the hydroxyl group, or the two phenyl rings, allowing for the systematic study of structure-activity relationships.
The benzyl group is often used as a protecting group in organic synthesis, and numerous methods exist for its removal or modification. researchgate.net Oxidative debenzylation of N-benzyl amides can be achieved under mild conditions using alkali metal bromides with an oxidant like Oxone. organic-chemistry.org This method generates a bromo radical that selectively abstracts a hydrogen atom from the benzylic position, leading to the formation of the corresponding primary amide. organic-chemistry.org Other debenzylation strategies include palladium-catalyzed hydrogenolysis, which can sometimes be facilitated by the addition of acid. nih.gov
The hydroxyl group is another key site for functionalization. nih.gov It can be converted into other functionalities to create diverse analogs. For example, a direct amination of α-hydroxy amides can be mediated by titanium tetrachloride (TiCl₄), replacing the hydroxyl group with an amino group to form α-amino amides. nih.gov This reaction is notable for proceeding under mild, additive-free conditions and tolerating a wide range of amines. nih.gov The hydroxyl group can also undergo standard reactions such as esterification to form esters or etherification to form ethers, further expanding the range of accessible derivatives. wikipedia.org
Introducing substituents onto the two phenyl rings of this compound is most effectively accomplished by using appropriately substituted starting materials. The properties of the final molecule can be fine-tuned by incorporating electron-donating or electron-withdrawing groups onto these aromatic rings. science.gov
For syntheses proceeding via the benzilic acid rearrangement, one would start with a substituted benzil. The nature of the substituents can influence the rate and outcome of the rearrangement, with studies showing that aryl groups containing electron-withdrawing groups tend to migrate faster. wikipedia.org The synthesis of these substituted benzils can, in turn, be achieved from substituted benzaldehydes.
The effect of substituents on the properties of aryl-containing molecules is a well-established principle in medicinal and materials chemistry. science.gov For example, electron-withdrawing groups like nitro (-NO₂) or halides (-Cl, -F) and electron-donating groups like methoxy (B1213986) (-OCH₃) or alkyl groups can be introduced. libretexts.org These modifications alter the electronic properties, lipophilicity, and steric profile of the molecule.
Table 3: Commonly Used Phenyl Ring Substituents and Their General Effects
| Substituent | Electronic Effect | Typical Starting Material for Synthesis |
|---|---|---|
| -Cl, -Br, -F | Electron-withdrawing, deactivating | Halogen-substituted benzaldehyde (B42025) or benzil |
| -NO₂ | Strongly electron-withdrawing, deactivating | Nitro-substituted benzaldehyde or benzil |
| -CH₃, -C₂H₅ | Electron-donating, activating | Alkyl-substituted benzaldehyde or benzil |
| -OCH₃ | Electron-donating, activating | Methoxy-substituted benzaldehyde or benzil |
| -CF₃ | Strongly electron-withdrawing, deactivating | Trifluoromethyl-substituted benzaldehyde or benzil |
Green Chemistry Approaches and Sustainable Synthetic Practices
The pursuit of sustainable synthetic routes to this compound and related compounds has led to the exploration of various green chemistry techniques. These methods focus on improving the ecological footprint of the synthesis by addressing factors such as solvent choice, energy consumption, and atom economy.
A significant advancement in the green synthesis of α-hydroxy amides is the utilization of multicomponent reactions (MCRs), such as the Passerini and Ugi reactions. scielo.brbeilstein-journals.org These reactions are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and the associated waste. scielo.brbeilstein-journals.org
One of the most promising green solvents is water. researchgate.netorgsyn.org Its use in organic synthesis is highly desirable due to its non-toxic, non-flammable, and abundant nature. researchgate.netrsc.org Research has shown that conducting the Passerini reaction in water can significantly accelerate the reaction rate compared to traditional organic solvents. scielo.br This rate enhancement is attributed to the hydrophobic effect, which forces the organic reactants together, increasing the effective concentration and the likelihood of reaction.
Microwave-assisted synthesis has also emerged as a powerful tool in green chemistry. researchgate.net Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions. scielo.brfrontiersin.org Solvent-free, or neat, reaction conditions, often coupled with microwave heating, represent a particularly green approach by completely eliminating the need for a solvent, which simplifies purification and reduces waste. scielo.brsemanticscholar.orgsemanticscholar.org For instance, a variety of α-acyloxy carboxyamides have been synthesized in good yields (61-90%) in short reaction times (≤ 5 minutes) using microwave irradiation under solvent-free conditions. scielo.br
The use of alternative, benign catalysts is another critical aspect of green synthesis. While some reactions can proceed without a catalyst under solvent-free conditions, others benefit from the use of recyclable or less toxic catalysts. researchgate.netresearchgate.net For example, ceric ammonium (B1175870) nitrate (B79036) has been used as a catalyst for the direct synthesis of amides from carboxylic acids and amines under solvent-free microwave conditions. frontiersin.org
The following interactive data tables summarize research findings for the green synthesis of α-hydroxy amides, providing insights into the reaction conditions and yields achieved with these sustainable methodologies.
Interactive Data Table: Microwave-Assisted Solvent-Free Passerini Reaction of Aldehydes This table showcases the efficiency of microwave-assisted, solvent-free conditions for the Passerini reaction with various aldehydes, which is a foundational reaction for the synthesis of the broader class of α-hydroxy amides.
| Aldehyde | Isocyanide | Carboxylic Acid | Temperature (°C) | Time (min) | Yield (%) |
| Benzaldehyde | tert-Butyl isocyanide | Benzoic Acid | 120 | 1 | 85 |
| p-Chlorobenzaldehyde | tert-Butyl isocyanide | Benzoic Acid | 120 | 1 | 68 scielo.br |
| p-Anisaldehyde | tert-Butyl isocyanide | Benzoic Acid | 120 | 1 | 88 |
| Furfural | tert-Butyl isocyanide | Benzoic Acid | 120 | 1 | 75 |
Interactive Data Table: Catalyst- and Solvent-Free Amidation This table illustrates a green approach to amide synthesis, a key bond formation in the target molecule, by direct reaction of an α-hydroxy acid with various amines without the need for a catalyst or solvent.
| Amine | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aniline | 70 | 8 | 83 researchgate.net |
| p-Toluidine | 70 | 8 | 85 |
| p-Anisidine | 70 | 8 | 88 |
| p-Chloroaniline | 70 | 8 | 80 |
These examples underscore the potential of green chemistry principles to revolutionize the synthesis of important organic compounds. While specific data for the direct green synthesis of this compound from benzophenone (B1666685) remains an area for further research, the methodologies established for analogous structures provide a strong foundation for the future development of sustainable synthetic routes to this and other complex molecules.
Structural Elucidation and Advanced Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of N-benzyl-2-hydroxy-2,2-diphenylacetamide, providing detailed information about its atomic connectivity and chemical environment.
Proton (¹H) NMR for Amide Rotameric Analysis and Stereochemical Assignment
The ¹H NMR spectrum of this compound is expected to reveal distinct signals for each type of proton. The presence of the amide linkage can lead to the observation of rotational isomers (rotamers) due to the restricted rotation around the amide C-N bond. This phenomenon could result in the doubling of certain NMR signals, providing insight into the conformational dynamics of the molecule in solution. Key expected resonances would include signals for the aromatic protons of the benzyl (B1604629) and two phenyl groups, a characteristic signal for the N-H proton of the secondary amide, the benzylic CH₂ protons, and a signal for the hydroxyl proton.
Infrared (IR) Spectroscopy for Functional Group Identification in Research Contexts
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands corresponding to the various vibrational modes of the molecule.
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3500-3200 (Broad) |
| N-H (Amide) | Stretching | 3400-3200 |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Aliphatic) | Stretching | 3000-2850 |
| C=O (Amide I) | Stretching | 1680-1630 |
| N-H (Amide II) | Bending | 1570-1515 |
| C-N (Amide III) | Stretching | 1400-1200 |
These characteristic frequencies would provide strong evidence for the presence of the hydroxyl and secondary amide functionalities, as well as the aromatic and aliphatic components of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies
High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula, C₂₁H₁₉NO₂. Furthermore, analysis of the fragmentation patterns observed in the mass spectrum would offer valuable structural information, helping to identify key substructures within the molecule.
X-ray Crystallography and Solid-State Analysis
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be obtained, this technique would provide precise information on bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amide groups, which dictate the crystal packing arrangement. This analysis would provide an unambiguous confirmation of the molecular structure and stereochemistry.
Determination of Crystal System and Space Group
Experimental data from single-crystal X-ray diffraction studies for this compound are not available in the reviewed scientific literature and crystallographic databases. Therefore, the crystal system, space group, and unit cell parameters for this compound have not been determined.
Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking
A detailed analysis of the intermolecular interactions for this compound in the solid state is not possible due to the absence of a solved crystal structure. While the molecular structure contains hydrogen bond donors (hydroxyl and amide groups) and acceptors (carbonyl oxygen), as well as phenyl rings capable of π-π stacking, the specific geometric parameters and motifs of these interactions in the crystalline form have not been reported.
Conformational Preferences and Torsion Angle Analysis in the Crystalline State
Without experimental crystallographic data, an analysis of the conformational preferences and specific torsion angles of this compound in the crystalline state cannot be conducted. Such an analysis would require the precise atomic coordinates from a solved crystal structure to define the dihedral angles between the various molecular fragments.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of molecules. researchgate.net By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and other fundamental properties that dictate how the molecule behaves in chemical reactions.
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govyoutube.com The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive and easily polarized, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For N-benzyl-2-hydroxy-2,2-diphenylacetamide, the HOMO is expected to be localized on the electron-rich phenyl rings and the oxygen atoms, while the LUMO would likely be distributed across the amide group and the aromatic systems.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. These include:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Chemical Hardness (η): Calculated as (I - A) / 2. It measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.gov
Chemical Softness (S): The reciprocal of hardness (1 / η). Soft molecules are more reactive.
Electronegativity (χ): Calculated as (I + A) / 2. It describes the ability of a molecule to attract electrons.
Electrophilicity Index (ω): Calculated as (μ²) / (2η), where μ is the chemical potential (-(I+A)/2). This index measures the propensity of a species to accept electrons. windows.net
| Parameter | Symbol | Value (eV) | Description |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 | Energy of the outermost electron-donating orbital. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 | Energy of the lowest electron-accepting orbital. |
| HOMO-LUMO Energy Gap | ΔE | 5.3 | Indicates chemical reactivity and kinetic stability. |
| Chemical Hardness | η | 2.65 | Measures resistance to deformation of the electron cloud. |
| Chemical Softness | S | 0.377 | Indicates the molecule's polarizability and reactivity. |
| Electrophilicity Index | ω | 2.78 | Quantifies the ability to act as an electrophile. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.net The different colors on the MEP surface indicate varying values of electrostatic potential:
Red/Yellow: Regions of most negative potential, rich in electrons. These areas are favorable for electrophilic attack and are associated with nucleophilic character. For this compound, these would be centered around the carbonyl and hydroxyl oxygen atoms.
Blue: Regions of most positive potential, which are electron-poor. These areas are susceptible to nucleophilic attack. The hydrogen atoms of the amide (N-H) and hydroxyl (O-H) groups are expected to be the most positive regions.
Green: Regions of neutral or near-zero potential, typically associated with nonpolar parts of the molecule, such as the phenyl rings.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility
While quantum calculations are excellent for static structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility and preferred shapes (conformations) of this compound in different environments.
A key structural feature of N-benzyl-acetamide derivatives is the potential for cis-trans (E/Z) isomerism due to the hindered rotation around the amide C-N bond, which has partial double-bond character. scielo.briaea.org This results in at least two stable rotamers. MD simulations can explore the energy landscape associated with this rotation, revealing the energy barriers between conformers and their relative populations at a given temperature. researchgate.net Furthermore, these simulations can characterize the flexibility of the three phenyl rings and the side chains, which is crucial for understanding how the molecule might adapt its shape to fit into a biological target's binding site.
Molecular Docking Studies and Binding Mode Prediction for Molecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. This method is essential in drug discovery for predicting the binding affinity and interaction patterns of a compound with a potential biological target.
For this compound, docking studies would be used to screen for potential protein targets and to hypothesize its binding mode. Based on the activities of structurally similar compounds, potential targets could include enzymes like cyclooxygenase (COX) or various receptors and ion channels in the central nervous system. researchgate.net
A predicted binding mode for this compound would likely involve a combination of interactions:
Hydrogen Bonding: The amide and hydroxyl groups are potent hydrogen bond donors and acceptors, capable of forming strong, directional interactions with polar amino acid residues in a binding pocket.
Hydrophobic Interactions: The three phenyl rings provide extensive nonpolar surfaces that can engage in favorable hydrophobic and van der Waals interactions with nonpolar residues.
Pi-Stacking and Pi-Cation Interactions: The aromatic rings can interact with other aromatic residues (like phenylalanine, tyrosine, tryptophan) or with positively charged residues (like arginine, lysine).
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Chemoinformatics applies computational methods to solve chemical problems, particularly in drug discovery. One of its most powerful tools is the Quantitative Structure-Activity Relationship (QSAR), a modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. elsevierpure.comnih.gov
The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that represent various aspects of a molecule's chemical information. nih.gov For a compound like this compound, a wide array of descriptors would be calculated.
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| Constitutional (1D) | Molecular Weight, Atom Count, Rotatable Bond Count | Basic molecular composition and connectivity. |
| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Atom connectivity and branching patterns. |
| Geometrical (3D) | Molecular Surface Area, Volume, Ovality | Three-dimensional shape and size of the molecule. |
| Quantum Chemical | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Electronic structure and reactivity. |
| Physicochemical | LogP (lipophilicity), Polar Surface Area (PSA) | Properties related to absorption and distribution. |
Once hundreds or thousands of descriptors are calculated for a set of molecules, feature selection becomes a critical step. It is often impractical and statistically unsound to include all descriptors in a model. Feature selection techniques are employed to identify the most relevant subset of descriptors that have the highest correlation with biological activity, while minimizing model complexity and the risk of overfitting. elsevierpure.com Common methods for feature selection include genetic algorithms, stepwise regression, and machine learning-based approaches like recursive feature elimination. nih.gov For N-benzylacetamide derivatives, descriptors related to electronic properties (e.g., HOMO-LUMO gap, dipole moment) and 3D shape have been shown to be influential in QSAR models.
Predictive Model Development for Molecular Interactions
The development of predictive models for the molecular interactions of this compound is a crucial aspect of computational chemistry, aiming to forecast its biological activity and interactions with target proteins. This process relies on various computational techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular docking simulations. While specific predictive models for this compound are not extensively documented in publicly available research, the methodologies for their development are well-established and have been applied to structurally related acetamide (B32628) derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, a QSAR study would involve the generation of a dataset of structurally similar molecules with experimentally determined activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized as constitutional (0D), topological (2D), or geometrical (3D).
The process involves selecting the most relevant descriptors that influence the biological activity using statistical methods like multiple linear regression (MLR) or machine learning algorithms. The resulting QSAR model can then be used to predict the activity of new, untested compounds. For instance, a hypothetical QSAR model for a series of N-benzylacetamide derivatives might be represented by an equation where the predicted activity is a function of specific descriptors.
Table 1: Hypothetical QSAR Model Parameters for a Series of Diphenylacetamide Derivatives
| Parameter | Value | Description |
| R² | 0.85 | Coefficient of determination, indicating the model's goodness of fit. |
| Q² | 0.72 | Cross-validated R², indicating the model's predictive ability. |
| Descriptors | LogP, TPSA, Molecular Volume | Examples of physicochemical properties used in the model. |
This table is illustrative and based on general QSAR modeling principles.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For this compound, a pharmacophore model would highlight key features such as hydrogen bond donors (from the hydroxyl and amide groups), hydrogen bond acceptors (from the carbonyl oxygen), hydrophobic regions (from the phenyl and benzyl (B1604629) groups), and aromatic rings.
These models can be generated based on a set of active compounds (ligand-based) or from the structure of the target protein's binding site (structure-based). Once a pharmacophore model is developed and validated, it can be used to screen large chemical databases to identify novel compounds with the potential for similar biological activity.
Table 2: Key Pharmacophoric Features of this compound
| Feature | Location in the Molecule | Role in Molecular Interactions |
| Hydrogen Bond Donor | Hydroxyl group (-OH), Amide group (-NH) | Formation of hydrogen bonds with target residues. |
| Hydrogen Bond Acceptor | Carbonyl oxygen (C=O) | Formation of hydrogen bonds with target residues. |
| Aromatic Rings | Two phenyl groups, one benzyl group | Pi-pi stacking and hydrophobic interactions. |
| Hydrophobic Center | Diphenylmethyl and benzyl moieties | Van der Waals and hydrophobic interactions. |
This table outlines the principal features for interaction based on the compound's structure.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. This method is instrumental in understanding the specific interactions between this compound and its potential biological targets.
The process involves placing the 3D structure of the compound into the binding site of a receptor and calculating the binding affinity using a scoring function. The results of molecular docking can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. These simulations can help in elucidating the mechanism of action and in the rational design of more potent analogs.
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor
| Parameter | Predicted Value | Significance |
| Binding Affinity (kcal/mol) | -8.5 | A lower value indicates a stronger predicted binding interaction. |
| Key Interacting Residues | Tyr234, Ser122, Phe345 | Amino acids in the receptor's active site forming crucial bonds. |
| Types of Interactions | Hydrogen bond with Ser122, Pi-pi stacking with Tyr234, Hydrophobic interaction with Phe345 | Specific non-covalent bonds contributing to binding stability. |
This table presents hypothetical data to demonstrate the output of a molecular docking simulation.
The development of these predictive models is an iterative process that combines computational predictions with experimental validation. While specific models for this compound are not readily found in existing literature, the application of these established computational methodologies provides a powerful framework for predicting its molecular interactions and guiding further research.
Chemical Reactivity and Transformation Pathways
Oxidation and Reduction Chemistry
No specific studies on the electrochemical oxidation of N-benzyl-2-hydroxy-2,2-diphenylacetamide were found. While research is available on the electrochemical behavior of other N-benzyl derivatives, which can undergo processes like two-electron irreversible oxidation, these findings cannot be directly attributed to the target compound without specific experimental evidence. nih.govchim.it Anodic oxidation has been used for the debenzylation of N-benzyl β-lactams, but this is a different class of compound. documentsdelivered.com
Information regarding the regioselective reduction of this compound is not available in the reviewed literature. Reductive amination is a general method for synthesizing complex amines and amides, but specific examples involving the reduction of this particular amide are not documented. unh.edu
Derivatization Reactions and Functional Group Interconversions
Studies specifically detailing the alkylation and methylenation at reactive sites of this compound could not be located. Research on the alkylation of other N-substituted 2-phenylacetamides indicates that N-alkylation and C-alkylation are possible under basic conditions, often using phase-transfer catalysts, but these results are not specific to the requested molecule. researchgate.netsemanticscholar.org
There is no specific literature describing palladium-catalyzed cross-coupling reactions involving this compound. Palladium catalysis is a broad field, with applications in forming C-N and C-C bonds in related structures like N-aryl-2-benzylpyrrolidines or in the debenzylative cross-coupling of aryl benzyl (B1604629) sulfides. nih.govorganic-chemistry.org However, these methodologies have not been explicitly applied to or reported for this compound.
Acid-Base Catalyzed Transformations
No studies were found that investigate the acid- or base-catalyzed transformations of this compound. A report on an acid-catalyzed transformation of a different N-benzyl substituted heterocyclic compound, 1-benzyl-3-chloro-5-hydroxy-4-[(4-methylphenyl)sulfanyl]-1,5-dihydro-2H-pyrrol-2-one, exists but is not directly applicable to the reactivity of the target amide. mdpi.com
Mechanistic Studies of Intramolecular Rearrangements
The intramolecular rearrangement of this compound can be theoretically conceptualized through several plausible mechanistic pathways, drawing analogies from well-established rearrangement reactions in organic chemistry. While specific experimental studies on the intramolecular rearrangement of this exact molecule are not extensively documented in publicly available literature, its structural features—a β-hydroxy amide with two phenyl groups on the hydroxyl-bearing carbon and an N-benzyl group—suggest the potential for complex molecular transformations. Mechanistic insights can be inferred from related reactions such as α-ketol rearrangements, pinacol-type rearrangements, and neighboring group participation involving the amide functionality.
Detailed research into analogous systems allows for the postulation of several potential rearrangement pathways. These are typically contingent on the reaction conditions, such as the presence of acid or base catalysts, or the application of thermal energy. The core of these proposed mechanisms often involves the migration of a phenyl group from the C2 position to an adjacent atom, leading to a significant structural reorganization.
Proposed Acid-Catalyzed Rearrangement (Pinacol-type)
Under acidic conditions, the hydroxyl group at the C2 position can be protonated, forming a good leaving group (water). The departure of a water molecule would generate a tertiary carbocation stabilized by the two adjacent phenyl groups. This intermediate is structurally analogous to those seen in pinacol (B44631) rearrangements. Subsequently, a 1,2-phenyl shift from the carbocation center to the adjacent carbonyl carbon could occur. This migration would be driven by the formation of a more stable benzylic cation. Tautomerization of the resulting enol would yield the final rearranged product.
The migratory aptitude of different groups is a key factor in such rearrangements. In the case of this compound, a phenyl group is expected to migrate in preference to other groups.
Table 1: Proposed Steps in Acid-Catalyzed Rearrangement
| Step | Description | Intermediate/Transition State |
| 1 | Protonation of the hydroxyl group by an acid catalyst. | Oxonium ion intermediate. |
| 2 | Loss of a water molecule to form a tertiary carbocation. | Tertiary carbocation stabilized by two phenyl groups. |
| 3 | 1,2-phenyl shift from the C2 to the C1 carbonyl carbon. | Transition state involving a bridged phenonium-like ion. |
| 4 | Formation of a benzylic cation. | Resonance-stabilized benzylic cation. |
| 5 | Tautomerization of the enol to the keto form. | Enol intermediate. |
Proposed Base-Catalyzed Rearrangement
In the presence of a strong base, the reaction could proceed via a different mechanism. Deprotonation could occur at either the hydroxyl group or the benzylic position of the N-benzyl group. Deprotonation of the hydroxyl group would form an alkoxide. This could potentially initiate a rearrangement, although this is less common without an adjacent leaving group.
A more likely scenario involves the deprotonation at the benzylic position, which has been observed in other N-benzyl amides. nih.gov This would generate a carbanion that could then participate in a 1,2-acyl migration, followed by a series of steps to yield a rearranged product.
Another possibility under basic conditions is an intramolecular nucleophilic attack of the alkoxide on the amide carbonyl, which could lead to ring formation or other rearrangements, although this is speculative without further experimental evidence.
Neighboring Group Participation
The hydroxyl group is in a β-position relative to the amide nitrogen, which allows for the possibility of neighboring group participation (NGP). rsc.orgwikipedia.org In a suitable context, for instance, if the hydroxyl group were converted to a better leaving group, the amide nitrogen or the carbonyl oxygen could act as an internal nucleophile. This would lead to the formation of a cyclic intermediate, which upon rearrangement and hydrolysis could yield a variety of products. The rate of such a reaction would be expected to be significantly enhanced compared to a similar reaction without the participating group. wikipedia.org
Table 2: Key Factors Influencing Rearrangement Pathways
| Factor | Influence on Mechanism | Expected Outcome |
| Catalyst | Determines the initial site of reaction (protonation vs. deprotonation). | Acid catalysis favors carbocation intermediates; base catalysis favors carbanionic or alkoxide intermediates. |
| Solvent | Can stabilize charged intermediates and influence reaction rates. | Polar protic solvents may favor carbocation formation; aprotic solvents may be preferred for base-catalyzed reactions. |
| Temperature | Provides the activation energy for bond breaking and formation. | Higher temperatures may be required to overcome the energy barrier for phenyl migration. |
| Migratory Aptitude | The relative ability of groups to migrate. | Phenyl groups have a high migratory aptitude in carbocation rearrangements. |
Detailed mechanistic studies, including isotopic labeling, kinetic analysis, and computational modeling, would be necessary to definitively elucidate the operative pathway(s) for the intramolecular rearrangement of this compound under various conditions.
No Publicly Available Data for the Molecular and Biochemical Interactions of this compound
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research data corresponding to the specific molecular and biochemical interaction studies for the compound This compound .
Extensive searches were conducted to locate information regarding the compound's potential effects on various biological systems as outlined. These searches included queries for its activity related to:
Cholinesterase (AChE, BChE) inhibition
Kinase (EGFR, HER2) inhibition
Deubiquitinating enzyme (USP1/UAF1) inhibition
Receptor binding profiles
Antioxidant activity
Antimicrobial and antifungal efficacy
Despite these efforts, no peer-reviewed studies, kinetic data, interaction profiles, or efficacy assessments for this compound could be identified. Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content requested for each specified section and subsection. The generation of an article adhering to the provided structure is unachievable due to the absence of foundational research findings for this specific molecule in the public domain.
Molecular and Biochemical Interaction Studies in Vitro and Non Human Biological Systems
Antimicrobial and Antifungal Efficacy in In Vitro Microbiological Models
Evaluation Against Gram-Positive and Gram-Negative Bacteria
No data is available on the evaluation of N-benzyl-2-hydroxy-2,2-diphenylacetamide against Gram-positive and Gram-negative bacteria.
Assessment Against Fungal Strains
No data is available on the assessment of this compound against fungal strains.
Cellular Response Studies at the Molecular Level (e.g., protein expression, signaling pathway modulation in cell lines)
No data is available on the cellular response studies of this compound at the molecular level.
Advanced Methodologies and Techniques in Research
High-Throughput Screening (HTS) in Discovery of Active Analogs
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their ability to modulate a specific biological target or pathway. azolifesciences.comewadirect.com This automated process is essential for identifying "hits"—compounds that exhibit a desired activity—from vast collections that can include tens of thousands to millions of individual molecules. azolifesciences.comyu.edu In the context of N-benzyl-2-hydroxy-2,2-diphenylacetamide, HTS would be instrumental in screening a library of its structural analogs to identify derivatives with enhanced potency or novel activities, such as anticonvulsant properties.
The process typically involves the use of multi-well plates, robotics for liquid handling, and sensitive detectors to measure the outcome of a biological assay. yu.edu For instance, in the search for new anticonvulsants, a common strategy is to use animal seizure models like the maximal electroshock seizure (MES) test or the 6 Hz seizure model. nih.govmdpi.com A library of acetamide (B32628) analogs could be screened to identify compounds that provide protection in these models. The results of such screens are often quantified by determining the median effective dose (ED₅₀), which is the dose required to produce a therapeutic effect in 50% of the population.
A primary screen identifies initial hits, which are then subjected to secondary assays to confirm their activity and rule out false positives. mdpi.com For example, a fluorescence-based assay using a specific enzyme target could be optimized for an HTS campaign. A successful HTS assay for this purpose would need to be robust and reproducible, often measured by a Z' factor, with a score above 0.5 indicating an excellent assay quality suitable for screening. mdpi.com
Table 1: Representative HTS Data for Anticonvulsant Activity of Acetamide Analogs
This table presents hypothetical screening results for a series of analogs of this compound, based on methodologies used for similar compound classes. nih.govmdpi.com The data illustrates how HTS can differentiate compounds based on their potency and spectrum of activity.
| Compound ID | Structure Modification | MES Screen (ED₅₀ mg/kg) | 6 Hz Screen (ED₅₀ mg/kg) | Hit Confirmation |
| Analog-01 | Unsubstituted Phenyl Rings | 75.2 | 89.4 | Confirmed |
| Analog-02 | 4-Chloro substitution on one phenyl ring | 51.5 | 62.1 | Confirmed |
| Analog-03 | 4-Methoxy substitution on one phenyl ring | 68.9 | 77.3 | Confirmed |
| Analog-04 | N-methyl substitution | >100 | >100 | Not Active |
| Analog-05 | Hydroxyl replaced with Methoxy (B1213986) | 95.0 | 110.7 | Low Activity |
| Analog-06 | Benzyl (B1604629) group replaced with Phenethyl | 48.3 | 55.8 | Confirmed |
Note: Data is illustrative to demonstrate HTS outcomes.
Isotopic Labeling and Kinetic Isotope Effect (KIE) Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound or to probe the mechanism of a chemical reaction. By replacing an atom in a molecule with one of its heavier isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C), researchers can follow the molecule's transformation or determine which bonds are broken during a reaction's rate-determining step. nih.govnih.gov
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. A significant KIE is observed when the bond to the isotopically labeled atom is cleaved in the rate-limiting step of the reaction. nih.gov The mass difference between isotopes, particularly the 100% mass increase from hydrogen (¹H) to deuterium (B1214612) (²H), can lead to significant and measurable KIEs. nih.gov
For this compound, KIE studies could provide insight into its mechanism of action. For example, if the compound is metabolized by an enzyme that abstracts a hydrogen atom from the benzylic position (the -CH₂- group), replacing these hydrogens with deuterium would slow down the reaction. Measuring the reaction rates of the labeled and unlabeled compound would yield a KIE value (kH/kD). A value significantly greater than 1 would suggest that C-H bond cleavage at that position is part of the rate-determining step. researchgate.net This method can distinguish between different potential metabolic pathways or enzymatic binding interactions.
Table 2: Potential Isotopic Labeling Sites on this compound and Their Mechanistic Implications
| Labeling Position | Isotope | Mechanistic Question Addressed | Expected KIE (k_light/k_heavy) if bond is broken in rate-determining step |
| Hydroxyl Proton (-OH) | ²H (Deuterium) | Does the hydroxyl proton participate in a proton transfer step that is rate-limiting? | 2-7 |
| Benzylic Protons (-CH₂-) | ²H (Deuterium) | Is the benzylic C-H bond cleaved during metabolic oxidation or enzymatic interaction? | >2 |
| Carbonyl Carbon (C=O) | ¹³C (Carbon-13) | Does nucleophilic attack at the carbonyl carbon limit the reaction rate? | 1.02-1.05 |
| Phenyl Ring Protons | ²H (Deuterium) | Is aromatic hydroxylation a key metabolic or activity-determining step? | >1.5 |
Note: Expected KIE values are typical ranges found in literature for similar mechanistic steps. nih.govresearchgate.net
Biosensor-Based Assays for Real-time Interaction Monitoring
Biosensor-based assays provide a powerful, label-free method for monitoring the interactions between molecules in real time. nih.gov Techniques like Biolayer Interferometry (BLI) and Surface Plasmon Resonance (SPR) are particularly valuable for characterizing the binding of small molecules, such as this compound, to their biological targets (e.g., proteins, enzymes). nih.govresearchgate.net
In a typical BLI experiment, a protein target is immobilized on the surface of a disposable biosensor tip. researchgate.net The tip is then dipped into solutions containing the small molecule of interest (the analyte). As the analyte binds to the immobilized protein, the thickness of the biological layer on the sensor tip increases, causing a shift in the interference pattern of reflected light, which is detected in real time. When the sensor is moved to a buffer-only solution, the dissociation of the analyte is monitored. nih.gov
This process allows for the direct measurement of key kinetic parameters:
Association rate constant (kₐ or k_on): The rate at which the analyte binds to the target.
Dissociation rate constant (kₔ or k_off): The rate at which the analyte-target complex breaks apart.
Equilibrium dissociation constant (K₋): A measure of binding affinity, calculated as kₔ/kₐ. A lower K₋ value indicates a stronger binding interaction.
These assays are advantageous because they provide detailed kinetic information beyond simple potency (IC₅₀ or EC₅₀), helping to distinguish between compounds with different binding profiles (e.g., fast-on/fast-off vs. slow-on/slow-off) which may have different pharmacological consequences. nih.gov
Table 3: Representative Kinetic Binding Data from a Biosensor Assay
This table shows hypothetical data for the interaction of this compound and two of its analogs with a putative protein target, as would be determined by a BLI or SPR experiment.
| Compound | kₐ (1/Ms) | kₔ (1/s) | K₋ (M) |
| This compound | 1.5 x 10⁴ | 3.0 x 10⁻³ | 2.0 x 10⁻⁷ (200 nM) |
| Analog-02 (4-Chloro substitution) | 2.1 x 10⁴ | 2.5 x 10⁻³ | 1.2 x 10⁻⁷ (120 nM) |
| Analog-06 (Phenethyl substitution) | 3.5 x 10⁴ | 1.8 x 10⁻³ | 5.1 x 10⁻⁸ (51 nM) |
Note: Data is illustrative. The lower K₋ value for Analog-06 suggests a higher binding affinity compared to the parent compound.
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Strategies for Structural Diversity
The generation of a diverse library of N-benzyl-2-hydroxy-2,2-diphenylacetamide analogs is paramount for exploring its full potential. Future research should focus on developing flexible and efficient synthetic routes that allow for systematic structural modifications.
One promising approach begins with the synthesis of the core intermediate, 2-hydroxy-2,2-diphenylacetamide (B1266242). nih.gov This can be achieved through methods like the metal-free aerobic C(sp³)–H hydroxylation of N-substituted phenylacetamides, which offers a green and efficient pathway to α-hydroxyl amides. researchgate.net Another established route involves the conversion of α-hydroxy acids, such as mandelic acid derivatives, into the corresponding α-hydroxy amides. researchgate.net For instance, an effective synthesis of α-alkyl-α-hydroxyl phenylacetic acids has been demonstrated using (S)-mandelic acid as a chiral starting material, a method that could be adapted to produce the diphenyl analog. researchgate.net
Once the 2-hydroxy-2,2-diphenylacetamide core is obtained, subsequent N-benzylation can be explored. semanticscholar.org Phase-transfer catalysis presents a viable method for the benzylation of N-substituted 2-phenylacetamides, offering control over N- versus O-alkylation. semanticscholar.orgresearchgate.net Microwave-assisted organic synthesis could also be employed to accelerate these reactions and improve yields. researchgate.net
Future strategies should aim to create a matrix of derivatives by varying the substituents on all three phenyl rings and the benzyl (B1604629) group. This would enable a thorough investigation of structure-activity relationships.
Table 1: Proposed Synthetic Approaches for this compound and its Analogs
| Step | Reaction Type | Potential Reagents & Conditions | Key Advantages |
| Core Synthesis | Aerobic Hydroxylation | N-substituted diphenylacetamide, KOH/DMSO, O₂ (air) researchgate.net | Metal-free, high chemoselectivity, utilizes air as oxidant. |
| Core Synthesis | Amidation of α-Hydroxy Acid | 2-hydroxy-2,2-diphenylacetic acid, amine, coupling agents (e.g., DCC, HOBt) researchgate.net | Well-established, compatible with various functional groups. |
| N-Alkylation | Phase-Transfer Catalysis | 2-hydroxy-2,2-diphenylacetamide, benzyl chloride, KOH, phase-transfer catalyst (e.g., TEBABr) semanticscholar.org | Good control over N-alkylation, mild conditions. |
| N-Alkylation | Microwave-Assisted Synthesis | 2-hydroxy-2,2-diphenylacetamide, benzyl chloride, base, solvent-free researchgate.net | Rapid reaction times, potentially higher yields. |
Identification of Undiscovered Molecular Targets and Biological Pathways
The structural motifs within this compound are reminiscent of various pharmacologically active compounds, suggesting it may interact with novel or unexpected biological targets. The N-benzylacetamide moiety is a component in molecules with diverse activities, including potential anti-cancer properties. biosynth.comchemimpex.com Similarly, compounds containing a diphenylacetyl group have shown activity within the central nervous system, interacting with targets such as the opioid and serotonergic systems. mdpi.com
Future research should employ a combination of hypothesis-driven and unbiased screening approaches to identify its molecular targets. A primary effort could involve screening the compound against panels of receptors, enzymes, and ion channels, particularly those implicated in neurological disorders. For example, given that N-benzyl benzamide (B126) derivatives have been identified as potent butyrylcholinesterase (BChE) inhibitors for potential Alzheimer's disease treatment, investigating the interaction of this compound with cholinesterases would be a logical starting point. nih.gov
Unbiased approaches like chemical proteomics, using affinity-based probes derived from the parent compound, could "fish" for binding partners in cell lysates, potentially revealing entirely new targets and pathways. The amide bond, while generally stable, can be cleaved by specific enzymes like serine proteases, suggesting another avenue for investigation into its metabolic fate and potential prodrug applications. nih.gov
Table 2: Potential Molecular Target Classes Based on Structural Analogs
| Structural Moiety | Analog Class | Known Biological Targets/Activity | Potential Implication for Target Compound |
| N-Benzyl Amide | N-Benzyl Benzamides | Butyrylcholinesterase (BChE) nih.gov | Potential activity in neurodegenerative diseases. |
| Diphenylacetyl | Diphenylacetyl(thio)semicarbazides | Opioid and Serotonergic Systems mdpi.com | Potential modulation of pain and mood pathways. |
| N-Acetamide | N-Benzylacetamides | Anticonvulsant Activity | Possible application in epilepsy and related CNS disorders. |
| Aromatic Amide | Various (e.g., Flutamide) | Metabolic hydrolysis by serine hydrolases researchgate.net | Investigation of metabolic stability and pathway identification. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the exploration of novel chemical entities like this compound. nih.gov These computational tools can accelerate the entire discovery pipeline, from synthetic planning to target prediction and optimization.
Computer-Aided Synthesis Planning (CASP) programs, powered by ML algorithms, can analyze vast reaction databases to propose novel and efficient synthetic routes to derivatives that a human chemist might not consider. acs.orgiscientific.org This would be invaluable for generating the structural diversity discussed in section 8.1.
Furthermore, AI/ML models can be trained on existing bioactivity data to predict the potential targets and off-targets of new analogs. mdpi.comfrontiersin.org By developing Quantitative Structure-Activity Relationship (QSAR) models, researchers can computationally screen virtual libraries of this compound derivatives to prioritize the synthesis of compounds with the highest predicted potency and selectivity. frontiersin.org This data-driven approach significantly reduces the time and cost associated with traditional trial-and-error screening. researchgate.net Generative models could even design entirely new molecules based on the core scaffold, optimized for specific predicted properties.
Applications as Molecular Probes in Chemical Biology
Molecular probes are essential tools for dissecting complex biological processes. This compound could serve as a foundational scaffold for the development of such probes to investigate its biological functions.
Once a primary biological target is identified, the parent compound can be derivatized to create highly specific probes. For example, incorporating a fluorescent tag (e.g., a fluorophore) would allow for visualization of the compound's subcellular localization and its interaction with the target protein via techniques like fluorescence microscopy.
Alternatively, installing a photoreactive group (e.g., a diazirine or benzophenone) would create a photo-affinity label. Upon UV irradiation, this probe would form a covalent bond with its binding partner, enabling the unambiguous identification of the target protein and characterization of the binding site through mass spectrometry. The development of such chemical tools would be instrumental in validating predicted targets and elucidating the compound's mechanism of action at a molecular level. researchgate.net
Exploration in Materials Science and Industrial Catalysis (excluding medical applications)
The unique structural features of this compound suggest potential applications in non-pharmaceutical fields such as materials science and industrial catalysis.
In materials science, the presence of both a hydroxyl (hydrogen bond donor) and an amide group (hydrogen bond donor and acceptor) makes the molecule a candidate for constructing supramolecular assemblies and polymers. numberanalytics.com These functional groups can participate in directional hydrogen bonding to form well-ordered networks, potentially leading to materials with interesting properties, such as liquid crystals or functional gels. The rigid diphenyl groups would contribute to thermal stability and specific packing arrangements.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-benzyl-2-hydroxy-2,2-diphenylacetamide, and what key intermediates are involved?
- Methodological Answer : A common approach involves condensation of benzilic acid (2-hydroxy-2,2-diphenylacetic acid) with benzylamine. For analogous compounds, hydroxylamine derivatives (e.g., O-methylhydroxylammonium chloride) have been used to form the hydroxyacetamide backbone under reflux conditions . Modifying this method by substituting hydroxylamine with benzylamine could yield the target compound. Key intermediates include benzilic acid and substituted amines. Reaction optimization (e.g., solvent choice, temperature) is critical for yield improvement.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides definitive structural confirmation .
- Spectroscopy : IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1675 cm⁻¹) . NMR (¹H/¹³C) confirms substituent arrangement and hydrogen bonding motifs.
- Chromatography : HPLC or GC-MS assesses purity, while melting point determination (e.g., ~119–140°C for related compounds ) verifies consistency with literature.
Q. What solvent systems are recommended for recrystallizing this compound?
- Methodological Answer : Benzene/cyclohexane mixtures are effective for structurally similar hydroxyacetamides . For polar derivatives, methanol or ethanol recrystallization may be suitable. Solubility trials should precede large-scale purification.
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?
- Methodological Answer : Graph set analysis (as per Etter’s rules) categorizes hydrogen-bonding motifs (e.g., chains, rings) . The hydroxyl and amide groups likely form intermolecular O–H···O and N–H···O bonds, creating layered or helical architectures. Computational tools (e.g., Mercury CSD) can predict packing efficiency and stability.
Q. What computational strategies are effective for modeling the conformational flexibility of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to explore rotational barriers of the benzyl and phenyl groups.
- MD Simulations : Assess solvent interactions and stability of hydrogen-bonded networks.
- Docking Studies : If pharmacological activity is hypothesized (e.g., anti-inflammatory targets ), dock into binding sites of relevant enzymes (e.g., cyclooxygenase).
Q. How can conflicting crystallographic data (e.g., unit cell parameters) be resolved for this compound?
- Methodological Answer :
- Data Reconciliation : Cross-validate using multiple refinement algorithms (SHELXL vs. Olex2 ).
- Twinned Data Analysis : Employ SHELXL’s twin refinement tools for problematic datasets.
- Temperature Effects : Control crystallization conditions (e.g., cooling rates) to minimize polymorphism.
Key Research Considerations
- Synthetic Challenges : Steric hindrance from diphenyl groups may reduce reaction yields; microwave-assisted synthesis could enhance efficiency.
- Data Contradictions : Variations in melting points or spectral data may arise from polymorphism or residual solvents. Always cross-reference with SCXRD.
- Safety : While specific toxicity data are limited, handle with standard precautions (gloves, fume hood) due to structural similarity to pesticidal acetamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
